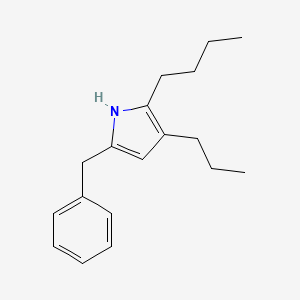
5-Benzyl-2-butyl-3-propyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzyl-2-butyl-3-propyl-1H-pyrrole (5-BBP) is an organic compound with a unique chemical structure. It is a cyclic hydrocarbon that consists of a six-membered ring with five carbon atoms and one nitrogen atom. 5-BBP is a highly versatile compound that has a wide range of applications in scientific research, including its use in biochemical and physiological studies. In
科学研究应用
5-Benzyl-2-butyl-3-propyl-1H-pyrrole has been used in a wide range of scientific research applications due to its unique chemical structure. It has been used as a model compound to study the effects of cyclic hydrocarbons on the properties of other organic molecules. Additionally, it has been used to study the effects of cyclic hydrocarbons on enzyme activity and the binding of small molecules to proteins. Furthermore, 5-Benzyl-2-butyl-3-propyl-1H-pyrrole has been used as a model compound to study the effects of cyclic hydrocarbons on the physical properties of materials, such as their solubility, melting point, and boiling point.
作用机制
The mechanism of action of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole is not well understood. However, it is believed that the cyclic structure of the molecule allows it to interact with other molecules in a unique way. It is thought that the cyclic structure of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole allows it to form hydrogen bonds with other molecules, which can affect their physical and chemical properties. Additionally, it is believed that the cyclic structure of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole allows it to form van der Waals interactions with other molecules, which can also affect their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole are not well understood. However, it is believed that the cyclic structure of the molecule allows it to interact with other molecules in a unique way. It is thought that the cyclic structure of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole allows it to form hydrogen bonds with other molecules, which can affect their physical and chemical properties. Additionally, it is believed that the cyclic structure of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole allows it to form van der Waals interactions with other molecules, which can also affect their properties.
实验室实验的优点和局限性
The advantages of using 5-Benzyl-2-butyl-3-propyl-1H-pyrrole in lab experiments include its relatively low cost, its availability in a variety of forms (powder, liquid, etc.), and its wide range of applications. Additionally, 5-Benzyl-2-butyl-3-propyl-1H-pyrrole is relatively stable and does not require special storage conditions. The main limitation of using 5-Benzyl-2-butyl-3-propyl-1H-pyrrole in lab experiments is that its mechanism of action is not well understood, which can make it difficult to predict the effects of the compound on other molecules.
未来方向
There are several potential future directions for the use of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole in scientific research. One potential direction is to further explore the effects of the compound on enzyme activity and the binding of small molecules to proteins. Additionally, further research could be done to explore the effects of the compound on the physical properties of materials, such as their solubility, melting point, and boiling point. Finally, further research could be done to explore the potential applications of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole in drug development and other medical applications.
合成方法
The synthesis of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole is a relatively simple procedure that involves the reaction of benzyl bromide and butyl bromide with propylmagnesium bromide. The reaction is carried out in an inert atmosphere and is typically performed at a temperature of 0-5°C. The reaction is catalyzed by a Lewis acid, such as zinc chloride or aluminum chloride, and the product is isolated by column chromatography.
属性
IUPAC Name |
5-benzyl-2-butyl-3-propyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N/c1-3-5-12-18-16(9-4-2)14-17(19-18)13-15-10-7-6-8-11-15/h6-8,10-11,14,19H,3-5,9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAMCTDBBVHKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(N1)CC2=CC=CC=C2)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-2-butyl-3-propyl-1H-pyrrole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



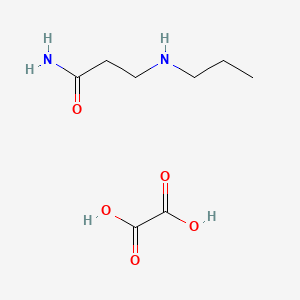
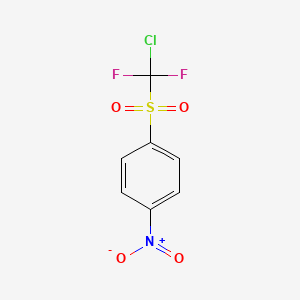

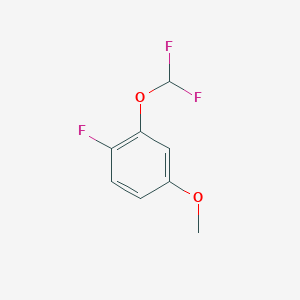


![2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335778.png)
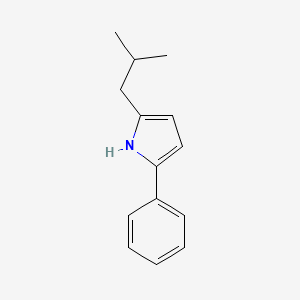


![2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6335806.png)
![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)